molecular formula C24H28N4O B7564080 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole

2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole

カタログ番号 B7564080
分子量: 388.5 g/mol
InChIキー: SQYLARMBYMFVQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.

作用機序

The mechanism of action of 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors, including serotonin 5-HT1A, dopamine D2, and glutamate NMDA receptors. The compound's effects on these receptors modulate neurotransmitter release and synaptic plasticity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. Additionally, the compound has been shown to modulate the activity of glutamate NMDA receptors, leading to neuroprotective effects.

実験室実験の利点と制限

One advantage of using 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole in lab experiments is its potency and selectivity for various neurotransmitter receptors. The compound's effects can be easily measured, making it a useful tool for studying the underlying mechanisms of various neurological disorders. However, one limitation is the lack of clinical data on the compound's safety and efficacy, which limits its potential for clinical use.

将来の方向性

There are several future directions for the study of 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole. One area of research is the development of more potent and selective analogs of the compound. Additionally, future studies can focus on the compound's effects on other neurotransmitter systems, such as GABA and acetylcholine. Finally, clinical trials can be conducted to determine the compound's safety and efficacy in humans, paving the way for its use as a potential treatment for various neurological disorders.
Conclusion:
2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole is a promising chemical compound with potential therapeutic applications for various neurological disorders. Its synthesis method has been optimized for large-scale production, and its effects on various neurotransmitter systems have been extensively studied. Future research can focus on the development of more potent and selective analogs, the compound's effects on other neurotransmitter systems, and clinical trials to determine its safety and efficacy in humans.

合成法

The synthesis of 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole involves the reaction of 4-benzhydrylpiperazine with cyclobutanone in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps, including cyclization, oxidation, and reduction, to yield the final product. The synthesis method has been optimized to improve yield and purity, making it a viable option for large-scale production.

科学的研究の応用

2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a treatment for anxiety, depression, and schizophrenia. The compound has been shown to modulate several neurotransmitter systems, including serotonin, dopamine, and glutamate, which are implicated in these disorders. Additionally, 2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole has shown neuroprotective effects in animal models of stroke and traumatic brain injury.

特性

IUPAC Name

2-[(4-benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-3-8-19(9-4-1)23(20-10-5-2-6-11-20)28-16-14-27(15-17-28)18-22-25-26-24(29-22)21-12-7-13-21/h1-6,8-11,21,23H,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYLARMBYMFVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。